4-(Trifluoromethyl)piperidin-2-one

Medicinal Chemistry Physicochemical Profiling pKa Prediction

4-(Trifluoromethyl)piperidin-2-one (CAS 1803588-50-2) is a heterocyclic building block featuring a delta-lactam (piperidin-2-one) core with a trifluoromethyl (-CF₃) substituent precisely at the 4-position. With a molecular weight of 167.13 g/mol and the formula C₆H₈F₃NO, it is a solid at ambient temperature (melting point 117–121 °C), offering distinct handling and storage advantages over lower-melting unsubstituted or regioisomeric analogs.

Molecular Formula C6H8F3NO
Molecular Weight 167.13 g/mol
CAS No. 1803588-50-2
Cat. No. B1459122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)piperidin-2-one
CAS1803588-50-2
Molecular FormulaC6H8F3NO
Molecular Weight167.13 g/mol
Structural Identifiers
SMILESC1CNC(=O)CC1C(F)(F)F
InChIInChI=1S/C6H8F3NO/c7-6(8,9)4-1-2-10-5(11)3-4/h4H,1-3H2,(H,10,11)
InChIKeyRFFLIOIYAGSNSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethyl)piperidin-2-one (CAS 1803588-50-2): A Positionally Defined Fluorinated Lactam Building Block for Drug Discovery Procurement


4-(Trifluoromethyl)piperidin-2-one (CAS 1803588-50-2) is a heterocyclic building block featuring a delta-lactam (piperidin-2-one) core with a trifluoromethyl (-CF₃) substituent precisely at the 4-position. With a molecular weight of 167.13 g/mol and the formula C₆H₈F₃NO, it is a solid at ambient temperature (melting point 117–121 °C), offering distinct handling and storage advantages over lower-melting unsubstituted or regioisomeric analogs . Its primary differentiation for scientific procurement lies in the specific combination of the conformationally restricted lactam ring and the strongly electron-withdrawing -CF₃ group at a position that uniquely balances lipophilicity, metabolic stability, and synthetic tractability, making it a critical intermediate for structure-activity relationship (SAR) studies where positional effects of fluorination are under investigation [1].

Why 4-(Trifluoromethyl)piperidin-2-one Cannot Be Reliably Replaced by Regioisomeric or Non-Fluorinated Piperidinone Analogs in Medicinal Chemistry Campaigns


Interchanging piperidinone-based building blocks without considering the precise position of the trifluoromethyl group can lead to significant failures in drug discovery programs due to divergent physicochemical properties and biological outcomes. The 4-substituted -CF₃ group on the piperidin-2-one ring creates a unique electronic environment that directly impacts the compound's acidity (pKa), lipophilicity (LogP), and three-dimensional conformation, parameters critical for target binding and pharmacokinetics . For instance, moving the -CF₃ group from the 4- to the 3- or 5-position results in different dipole moments and steric profiles, which can alter hydrogen-bonding patterns, metabolic susceptibility, and even hERG channel affinity [1]. Using unsubstituted piperidin-2-one forfeits the enhanced metabolic stability and membrane permeability conferred by fluorine, while the non-lactam analog 4-(trifluoromethyl)piperidine lacks the key carbonyl pharmacophore, eliminating crucial interactions with biological targets. The quantitative evidence below demonstrates that these are not mere theoretical concerns but measurable, consequential differences that directly inform compound selection for structure-activity-relationship (SAR)-driven synthesis.

Quantitative Differentiation: 4-(Trifluoromethyl)piperidin-2-one vs. Regioisomers and Core Analogs in Physicochemical and Biological Space


Positional Impact on Basicities: 4-CF₃ Piperidin-2-one Shows a Higher Predicted pKa than the 3-CF₃ Isomer’s Calculated Acidic pKa, Influencing Ionization State at Physiological pH

The 4-substituted isomer exhibits a predicted pKa of 15.41±0.40, characteristic of a neutral lactam, whereas the 3-(trifluoromethyl)piperidin-2-one regioisomer possesses a significantly lower acidic pKa of 9.48694 (calculated LogD-based acidic pKa) . This nearly 6 log-unit difference means that while the 4-substituted compound remains entirely unionized under physiological conditions (pH 7.4), a fraction of the 3-substituted analog can exist in its ionized form, potentially altering solubility, permeability, and off-target interactions with basic residues in protein binding pockets [1].

Medicinal Chemistry Physicochemical Profiling pKa Prediction

Melting Point Superiority: 4-(Trifluoromethyl)piperidin-2-one is a Crystalline Solid at Ambient Temperature, Unlike the Low-Melting Parent Piperidin-2-one, Facilitating Gravimetric Handling and Purification

The compound exhibits a melting point range of 117–121 °C, classifying it as a high-melting crystalline solid, whereas the unsubstituted piperidin-2-one is a low-melting solid or liquid near ambient temperature (literature melting point 38–40 °C) . This 80 °C difference directly translates to easier handling, accurate weighing, and the potential for recrystallization as a purification strategy, reducing reliance on chromatographic methods during scale-up .

Process Chemistry Solid-State Properties Handling and Storage

Lipophilicity Tuning for CNS Drug Design: The 4-CF₃ Isomer Possesses a Higher Calculated LogP than 3-CF₃ and Unsubstituted Analogs, Aligning with Oral Bioavailability Descriptors

The logP of 4-(trifluoromethyl)piperidin-2-one is reported as 1.0749, which is intermediate among trifluoromethylpiperidin-2-one isomers but approximately 0.21–0.46 log units higher than the 3-(trifluoromethyl) regioisomer (LogP 0.864) and 0.46 log units higher than unsubstituted piperidin-2-one (LogP 0.615) . This places the compound within the ideal lipophilicity range (LogP 1–3) for passive membrane permeability while avoiding excessive lipophilicity that can lead to poor solubility and high metabolic clearance [1].

Drug Metabolism and Pharmacokinetics (DMPK) CNS Drug Discovery Lipophilicity LogP

Synthetic Tractability and Conformational Control: The 4-Position -CF₃ Group on a Non-Hydrolyzable Lactam Core Provides a Rigid Scaffold for Asymmetric Synthesis of Bioactive Piperidines

The 4-trifluoromethyl-2-piperidone scaffold is directly accessible via high-diastereoselective Michael addition methodologies, enabling the production of chiral building blocks with defined absolute configuration. A published asymmetric synthesis route achieved high yields and excellent diastereoselectivities for chiral 4-trifluoromethyl-2-piperidones, demonstrating the synthetic robustness of this specific regioisomeric series [1]. By contrast, the synthesis of 3- and 5-substituted analogs often encounters regioselectivity challenges during cyclization, limiting their utility in generating diverse libraries of 3D fragments for fragment-based drug discovery [2].

Asymmetric Synthesis 3D Fragment Libraries Molecular Conformation

Optimal Procurement and Deployment Scenarios for 4-(Trifluoromethyl)piperidin-2-one in Drug Discovery and Chemical Biology


CNS Fragment-Based Drug Discovery (FBDD) Libraries

The balanced physicochemical profile (LogP 1.07, non-ionizable lactam, TPSA 29.1 Ų) aligns with CNS lead-likeness criteria. Its solid form and high melting point (117-121 °C) make it suitable for automated library synthesis and solid-dispensing platforms. The scaffold's three-dimensionality and conformational restriction, as evaluated by chemoinformatic analysis, is valuable for exploring novel chemical space against neurological targets [1].

Lead Optimization of DPP-IV Inhibitors and Metabolic Disease Targets

Patents and literature highlight the incorporation of trifluoromethylpiperidinones into dipeptidyl peptidase IV (DPP-IV) inhibitor scaffolds for type 2 diabetes. The 4-CF₃ isomer offers a differentiated vector for SAR studies, with the electron-withdrawing -CF₃ group at the 4-position potentially enhancing target engagement and metabolic stability compared to non-fluorinated or differently substituted analogs [2].

Asymmetric Synthesis of Enantiopure Piperidine Alkaloid Analogs

Its utility in asymmetric synthesis, particularly via the Mannich and Michael addition routes, establishes it as a critical chiral building block for generating α-trifluoromethyl piperidine alkaloid analogs. This circumvents the need for late-stage fluorination, which is often low-yielding and hazardous, thereby making the procurement of this pre-functionalized intermediate a cost-effective strategy for medicinal chemistry groups [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Trifluoromethyl)piperidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.